molecular formula C10H13N3O2S2 B15194808 Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- CAS No. 5433-70-5

Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)-

Cat. No.: B15194808
CAS No.: 5433-70-5
M. Wt: 271.4 g/mol
InChI Key: VAIIMGALFRVSDB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its use as an anticancer and antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- typically involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in tumor cells . By inhibiting CA IX, the compound disrupts the pH regulation in cancer cells, leading to cell death. This selective inhibition makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share a similar sulfonamide structure but differ in their substituents, leading to variations in their biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring, which is also present in benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)-, exhibit diverse biological activities.

Uniqueness

The uniqueness of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- lies in its dual functionality, combining the sulfonamide and thiazole moieties. This combination enhances its ability to selectively inhibit enzymes like CA IX, making it a valuable compound for targeted anticancer therapy .

Properties

CAS No.

5433-70-5

Molecular Formula

C10H13N3O2S2

Molecular Weight

271.4 g/mol

IUPAC Name

4-amino-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H13N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6,11H2,1H3,(H,12,13)

InChI Key

VAIIMGALFRVSDB-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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